Holmium(III) 2,4-pentanedionate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Holmium(III) complexes can involve direct reactions with holmium metal or its salts under specific conditions. For instance, the preparation of nitrosonium pentanitratoholmate(III) from holmium metal and dinitrogen tetroxide in anhydrous ethyl acetate illustrates a method of forming complex holmium salts, although this specific example does not directly relate to 2,4-pentanedionate (Toogood & Chieh, 1975).

Molecular Structure Analysis

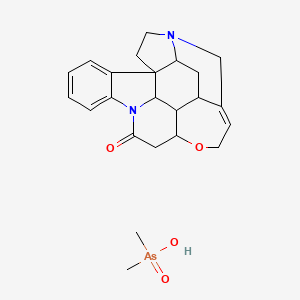

The molecular structure of Holmium(III) complexes can be highly coordinated, with various examples showing holmium's ability to form complex structures with oxygen and nitrogen donors. Holmium(III) complexes exhibit coordination numbers up to ten, with symmetrical bidentate groups arranging in a trigonal bipyramidal fashion around the metal center, as seen in the structure of nitrosonium pentanitratoholmate(III) (Toogood & Chieh, 1975).

Chemical Reactions and Properties

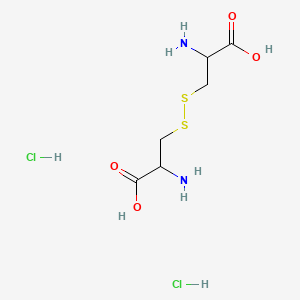

Holmium(III) complexes undergo various chemical reactions, influenced by the ligands attached to the holmium ion. The chemical properties can be tailored by altering the ligands, leading to a wide range of reactivity and stability characteristics suitable for different applications. Specific reactions or properties of Holmium(III) 2,4-pentanedionate were not detailed in the available literature, but the synthesis methods and structural analyses of related holmium complexes provide insight into the potential reactivity (Kooijman et al., 2000).

Physical Properties Analysis

The physical properties of Holmium(III) complexes, such as solubility, melting point, and stability, are critical for their application in various fields. These properties are determined by the molecular structure and the nature of the ligands. Holmium(III) complexes like diaquatris(pentane-2,4-dionato-O,O')holmium(III) show significant stability and specific coordination geometries that influence their physical characteristics (Kooijman et al., 2000).

科学研究应用

Supramolecular Assemblies

Holmium(III) 2,4-pentanedionate is a component in the synthesis of photoactive supramolecular assemblies. These compounds serve as ligands in the construction of multichromophoric complexes, where their roles in energy and electron transfer processes are pivotal. The strategic incorporation of 2,4-pentanedione units into mesomorphic and macromolecular structures facilitates the control of structural properties critical for these processes. This highlights the utility of 2,4-pentanedione derivatives in the broader context of 1,3-dionate chemistry, emphasizing their importance in designing photoactive systems (Olivier, Harrowfield, & Ziessel, 2011).

Spectroscopy and Molecular Characterization

The structures of compounds involving Holmium(III) 2,4-pentanedionate have been elucidated through various spectroscopic techniques. Studies have shown these compounds to exhibit specific configurations and coordination environments around the holmium ion, contributing to their distinctive properties. For instance, the eight-coordinate holmium(III) ion in a square antiprismatic configuration is a notable feature, demonstrating the compound's unique structural attributes (Kooijman et al., 2000).

Ionic Liquids and CO2 Absorption

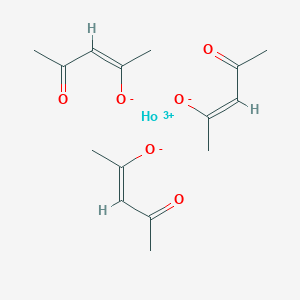

Research on 2,4-pentanedionate derivatives, including those involving holmium, has explored their application in the field of ionic liquids, particularly for CO2 absorption. These studies aim to understand the physicochemical properties of ionic liquids containing 2,4-pentanedionate and their effectiveness as CO2 absorbents. This research is pivotal for developing task-specific ionic liquids that could play a significant role in carbon capture technologies (Umecky et al., 2019).

Magnetic Properties

Holmium(III) 2,4-pentanedionate also finds application in the study of magnetic properties of molecular complexes. The synthesis of molecular complexes of holmium in the +2 oxidation state, facilitated by reducing agents in the presence of specific ligands, has opened new avenues in the exploration of rare-earth oxidation state chemistry. These complexes have been characterized to have unique magnetic and structural properties, contributing valuable insights into the behavior of lanthanides in different oxidation states (MacDonald et al., 2012).

安全和危害

Holmium(III) 2,4-pentanedionate may cause irritation to the respiratory tract, skin, and eyes . It may be harmful if swallowed . In case of contact, it is advised to wash off with soap and plenty of water and consult a doctor . If inhaled, move the victim into fresh air and give artificial respiration if necessary .

属性

IUPAC Name |

holmium(3+);(Z)-4-oxopent-2-en-2-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.Ho/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGITOYYEXAZGV-LNTINUHCSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ho+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ho+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21HoO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Holmium(III) 2,4-pentanedionate | |

CAS RN |

14589-33-4 |

Source

|

| Record name | Holmium 2,4-pentanedionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(7-Amino-1-hydroxy-3-sodiooxysulfonyl-2-naphthalenyl)azo]-8-[[4-(phenylazo)-6-sodiooxysulfonyl-1-naphthalenyl]azo]-2-naphthalenesulfonic acid sodium salt](/img/structure/B1143627.png)